4-Chloro-3-methylpicolinamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
4-chloro-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H7ClN2O/c1-4-5(8)2-3-10-6(4)7(9)11/h2-3H,1H3,(H2,9,11) |
InChI Key |
HFGAWCJZEUMPIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)N)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Chloro 3 Methylpicolinamide and Its Precursors
Established Synthetic Pathways for the Picolinamide (B142947) Core Unit
The construction of the fundamental picolinamide structure is a critical first step in the synthesis of 4-chloro-3-methylpicolinamide. Various methods have been developed, primarily starting from picolinic acid and its derivatives.
Synthesis from Picolinic Acid Derivatives
A common and efficient route to the picolinamide core involves the conversion of picolinic acid into a more reactive species, such as an acid chloride, which is then reacted with an amine. researchgate.netgoogle.comthieme-connect.de One established method involves treating 2-picolinic acid with thionyl chloride (SOCl2) to form the corresponding 4-chloropicolinoyl chloride. thieme-connect.de This intermediate is then reacted with methylamine (B109427) to yield 4-chloro-N-methylpicolinamide. researchgate.netthieme-connect.de The choice of solvent and reagents during the chlorination and amidation steps is crucial for optimizing the yield and purity of the final product. thieme-connect.de For instance, the use of thionyl chloride in a solvent like tetrahydrofuran (B95107) (THF) with a catalytic amount of dimethylformamide (DMF) has been reported to be effective. researchgate.netthieme-connect.de
Chemical Transformations to Introduce Chloro and Methyl Substituents
The introduction of the chloro and methyl groups onto the picolinamide backbone is a key transformation. The chlorine atom is typically introduced at the 4-position of the pyridine (B92270) ring. This can be achieved by starting with a pre-chlorinated picolinic acid derivative or by performing a chlorination reaction on the picolinamide itself. The methyl group is incorporated through the amidation of the picolinoyl chloride with methylamine. researchgate.netthieme-connect.de The regioselectivity of the chlorination step is critical to ensure the desired substitution pattern.
Strategies for the Preparation of Key Intermediates Utilizing this compound
This compound serves as a versatile intermediate for the synthesis of more complex and biologically active molecules. Its reactivity, particularly the susceptibility of the 4-chloro substituent to nucleophilic aromatic substitution, allows for the introduction of various functional groups.
Formation of 4-(4-Aminophenoxy)-N-methylpicolinamide
A significant application of this compound is in the synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide. researchgate.netmdpi.comchemicalbook.com This is typically achieved through a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by 4-aminophenol (B1666318) in the presence of a base. researchgate.netchemicalbook.com Common bases used for this transformation include potassium tert-butoxide (KOtBu) in a polar aprotic solvent like DMF. researchgate.netchemicalbook.com The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the desired product. researchgate.netchemicalbook.com However, this reaction can sometimes lead to low yields, with one study reporting only a 25% yield under Ullmann conditions, highlighting the need for optimization. thieme-connect.de
Methods for Incorporating Fluoro-substituted Phenoxy Moieties
The incorporation of fluorine atoms into pharmaceutical compounds can significantly enhance their metabolic stability and binding affinity. nih.gov this compound can be used to synthesize analogs containing fluoro-substituted phenoxy groups. For example, it can be reacted with 2-fluoro-4-nitrophenol (B1220534) via an etherification reaction. mdpi.comnih.gov The resulting nitro compound can then be reduced to the corresponding amine, yielding 4-(4-amino-2-fluorophenoxy)-N-methylpicolinamide. mdpi.com This intermediate is valuable for the synthesis of compounds like Regorafenib. nih.gov The reaction conditions for the etherification often involve refluxing in a solvent like chlorobenzene (B131634). nih.gov
Optimization and Refinement of Synthetic Reaction Conditions
Continuous efforts are being made to optimize the synthetic routes to this compound and its derivatives to improve yields, reduce reaction times, and utilize more environmentally friendly conditions.
Research has shown that the choice of solvent and the amount of chlorinating agent can significantly impact the yield of 4-chloro-N-methylpicolinamide. thieme-connect.de One study found that using 3.5 equivalents of thionyl chloride in THF with a catalytic amount of DMF, followed by treatment with 40% aqueous methylamine, resulted in a 95% yield. thieme-connect.de In contrast, using chlorobenzene with NaBr/DMF catalysis at a higher temperature yielded 80%. thieme-connect.de The following table summarizes the optimization of reaction conditions for the preparation of 4-chloro-N-methylpicolinamide. researchgate.netresearchgate.net
| Entry | Step 1 Conditions (Chlorination) | Step 2 Conditions (Amidation) | Yield (%) |
| 1 | SOCl₂, DMF, 45 °C, 12 h | 2M MeNH₂ in THF, 0–3 °C, 3 h, N₂ | Not Detected |
| 2 | SOCl₂, DMF, 60 °C, 16 h | 2M MeNH₂ in THF, 0–3 °C, 4 h, N₂ | Not Detected |
| 3 | SOCl₂, THF, 75 °C, 16 h | 2M MeNH₂ in THF, 0–3 °C, 4 h, N₂ | Not Detected |
| 4 | SOCl₂, toluene, DMF (0.1 mL), 75 °C, 16 h | 2M MeNH₂ in THF, 0–3 °C, 4 h, N₂ | Not Detected |
| 5 | SOCl₂, chlorobenzene, NaBr (cat.), 85 °C, 19 h | 40% aq. MeNH₂, 0–3 °C, 4 h | 80 |
| 6 | SOCl₂ (3.5 eq.), THF, DMF (0.1 mL), 70 °C, 16 h | 40% aq. MeNH₂, 0–3 °C, 4 h | 95 |
| Data sourced from a study on the practical synthesis of sorafenib (B1663141) and regorafenib. researchgate.netresearchgate.net |
Similarly, the synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide has been subject to optimization studies. The reaction of 4-chloro-N-methylpicolinamide with 4-aminophenol can be challenging, with some conditions leading to low yields. thieme-connect.de The following table details various attempted reaction conditions for this synthesis. researchgate.net
| Entry | Reaction Conditions | Yield (%) |
| 1 | THF (dry), KOtBu, 70 °C, 24 h | No Reaction |
| 2 | Acetone, K₂CO₃, 60 °C, 24 h | No Reaction |
| 3 | Acetone, KOtBu, 70 °C, 24 h | No Reaction |
| 4 | DMF (dry), KOtBu, 80 °C, 6 h | Not Detected |
| 5 | DMF (dry), KOtBu, 80–110 °C, 6 h | Not Detected |
| Data from optimization studies for the synthesis of a sorafenib intermediate. researchgate.net |
These findings underscore the importance of careful selection and optimization of reaction parameters to achieve efficient and high-yielding syntheses of this compound and its derivatives.
Temperature and Solvent Effects on Reaction Efficiency and Purity
The efficiency and purity of this compound synthesis are significantly influenced by reaction temperature and the choice of solvent. Different synthetic routes exhibit varying sensitivities to these parameters.
One common method involves the reaction of picolinic acid with thionyl chloride. In this process, using tetrahydrofuran (THF) as a solvent and maintaining a temperature of 70°C for 16 hours, followed by a reaction with 40% aqueous methylamine at 0-3°C for four hours, can yield approximately 95% of the final product. researchgate.net An alternative approach using chlorobenzene as a solvent requires a higher temperature of 85°C. nih.gov
Another synthetic pathway starts with 4-chloropicolinoyl chloride. The reaction with dimethylamine (B145610) in dichloromethane (B109758) (CH2Cl2) at 0°C for 4.5 hours results in an 86% yield of 4-chloro-N,N-dimethylpicolinamide. atlantis-press.com In the synthesis of a related intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, the initial reaction is conducted in pre-cooled acetonitrile (B52724) at -10°C to -15°C, with the temperature later raised to 0°C to 5°C before heating to 80°C - 85°C for 6 hours. google.com
The synthesis of analogs also demonstrates the critical role of temperature and solvent. For instance, the reaction of 4-chloro-N-methylpicolinamide with 2-fluoro-4-nitrophenol in chlorobenzene is refluxed for about 30 hours. nih.govmdpi.com The subsequent reduction of the nitro group is carried out in ethanol (B145695) at reflux for 8 hours. nih.govmdpi.com
The following table summarizes the impact of different solvents and temperatures on the synthesis of this compound and its precursors.
| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Picolinic Acid | Thionyl chloride, aq. Methylamine | THF | 70, then 0-3 | 16h, then 4h | 95 researchgate.net |
| 4-Chloropicolinoyl chloride | Dimethylamine | Dichloromethane | 0 | 4.5h | 86 atlantis-press.com |
| 4-chloro-N-methylpicolinamide | 4-amino-3-fluorophenol | Acetonitrile | -15 to 85 | >6h | Not specified google.com |
| 4-chloro-N-methylpicolinamide | 2-fluoro-4-nitrophenol | Chlorobenzene | Reflux | 30h | Not specified nih.govmdpi.com |
Catalyst and Reagent Selection for Enhanced Yields and Selectivity
The selection of catalysts and reagents is pivotal in optimizing the yield and selectivity of this compound synthesis.
In the synthesis starting from picolinic acid, a catalytic amount of dimethylformamide (DMF) is used alongside thionyl chloride in THF. researchgate.net An alternative method employs a combination of thionyl chloride and phosphorus oxychloride, which has been shown to improve the yield of 4-chloropicolinoyl chloride to 93.2% at 85°C over 15 hours, a significant improvement over using thionyl chloride alone. atlantis-press.com
For the amidation of 4-chloropicolinoyl chloride, using potassium carbonate (K2CO3) instead of triethylamine (B128534) has been explored to reduce waste and control the reaction, although it resulted in a lower yield of 8% after 4.5 hours in one study. atlantis-press.com In a different approach, magnesium chloride in THF at 20°C for 2.25 hours has been used for the reaction with methylamine solution, achieving a high yield of 98.5%. chemicalbook.com
In the synthesis of analogs, such as 4-(4-aminophenoxy)-N-methylpicolinamide, potassium tert-butoxide and potassium carbonate are used in DMF at 80°C. mdpi.com For the preparation of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, potassium tert-butoxide, potassium carbonate, and tetrabutylammonium (B224687) bromide are utilized in acetonitrile. google.com The reduction of a nitro-group containing intermediate to form an aniline (B41778) derivative is achieved using hydrazine (B178648) hydrate (B1144303) with catalytic amounts of ferric chloride in ethanol. nih.govmdpi.com
The table below details the effects of various catalysts and reagents on the synthesis.
| Starting Material | Reagent(s) | Catalyst/Base | Solvent | Yield (%) |
| Picolinic Acid | Thionyl chloride | DMF | THF | ~95 researchgate.net |
| Not specified | Thionyl chloride, Phosphorus oxychloride | - | Not specified | 93.2 atlantis-press.com |
| 4-chloropicolinoyl chloride | Dimethylamine | K2CO3 | Not specified | 8 atlantis-press.com |
| Methyl 4-chloropicolinate | Methylamine | MgCl2 | THF | 98.5 chemicalbook.com |
| 4-chloro-N-methylpicolinamide | 4-aminophenol | Potassium tert-butoxide, K2CO3 | DMF | Not specified mdpi.com |
| 4-chloro-N-methylpicolinamide | 4-amino-3-fluorophenol | Potassium tert-butoxide, K2CO3, Tetrabutylammonium bromide | Acetonitrile | Not specified google.com |
| 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide | Hydrazine hydrate | Ferric chloride | Ethanol | Not specified nih.govmdpi.com |
Process Intensification and Scalability Considerations
Process intensification aims to develop more efficient, safer, and sustainable manufacturing processes, which is crucial for the large-scale production of this compound and its derivatives. unito.it Key considerations include minimizing waste, reducing energy consumption, and ensuring the scalability of the synthetic route. unito.it
The use of flow chemistry and continuous manufacturing offers significant advantages over traditional batch reactors by improving process efficiency, safety, and scalability. unito.it For instance, optimizing the synthesis of 4-chloropicolinoyl chloride by using a combination of SOCl2 and POCl3 not only increased the yield but also shortened the reaction time and allowed for milder temperature conditions, which are favorable for scaling up. atlantis-press.com
The choice of reagents also impacts scalability. While triethylamine is commonly used in the amidation step, its use in large quantities can lead to waste and difficulties in temperature control. atlantis-press.com Exploring alternative bases like K2CO3, or catalytic systems like MgCl2, can lead to more scalable and cost-effective processes. atlantis-press.comchemicalbook.com
For the synthesis of analogs, methods that avoid toxic reagents and complex steps are preferred for industrial applications. researchgate.net The development of one-pot or tandem reactions, where multiple synthetic steps are combined without isolating intermediates, can significantly improve process efficiency and reduce waste. unito.it The scalability of these processes requires a deep understanding of reaction kinetics and fluid dynamics, particularly when transitioning to continuous flow systems. unito.it
Emerging Synthetic Approaches for this compound Analogs
Research into the synthesis of this compound analogs is driven by the search for novel compounds with potential therapeutic applications. These emerging approaches often focus on creating diverse molecular structures by modifying the core picolinamide scaffold.
One key reaction is the nucleophilic aromatic substitution of the chlorine atom at the 4-position of the pyridine ring. This allows for the introduction of various functional groups. For example, reacting 4-chloro-N-methylpicolinamide with different aminophenols or substituted anilines leads to a variety of diaryl ether or diarylamine analogs. nih.govmdpi.com The reaction conditions for these substitutions can be tuned, such as heating with an amine at 160°C without a solvent, or using a base like sodium hydride in DMSO at 100°C. nih.gov
Another strategy involves the use of palladium-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, although specific examples directly related to this compound are less common in the provided results.
Furthermore, the synthesis of hybrid molecules, where this compound is coupled with other pharmacologically active moieties, represents a growing area of research. For instance, pyridinol-sorafenib hybrids have been synthesized by reacting a pyridinol derivative with 4-chloro-N-methylpicolinamide using potassium tert-butoxide in DMF under microwave irradiation. tandfonline.com
The synthesis of analogs often involves multi-step sequences. For example, the preparation of certain antitumor agents starts with 4-chloro-N-methylpicolinamide, which is first reacted with an aminophenol derivative. The resulting intermediate is then further functionalized, for instance, by reaction with triphosgene (B27547) and a substituted aniline to form a urea (B33335) linkage. nih.gov
Derivatization and Analog Development Strategies for 4 Chloro 3 Methylpicolinamide
Rational Design and Synthesis of Substituted 4-Chloro-3-methylpicolinamide Analogs
The rational design of this compound analogs involves a systematic approach to modify its structure to improve its biological activity. This process often begins with the synthesis of the core scaffold, 4-chloro-N-methylpicolinamide, which can be prepared from 2-picolinic acid. mdpi.comresearchgate.net
Modifications at the N-Methyl Group of the Picolinamide (B142947) Moiety
The N-methyl group of the picolinamide is a critical site for modification. Research has shown that this group can influence the compound's interaction with its biological targets. mdpi.com For instance, the N-methylpicolinamide moiety is known to form hydrophobic interactions within the binding sites of viral proteins. mdpi.com
Synthetic strategies allow for the introduction of various substituents at this position to explore structure-activity relationships (SAR). For example, replacing the methyl group with other alkyl or aryl groups can alter the compound's lipophilicity and steric profile, potentially leading to improved target engagement. mdpi.com
Systematic Substitutions on Aromatic and Heteroaromatic Rings
Systematic substitutions on the aromatic and heteroaromatic rings of the picolinamide scaffold are a cornerstone of analog development. The introduction of different functional groups can significantly impact the molecule's electronic properties and binding interactions. nih.govnih.gov
For instance, the introduction of a fluorine atom to the phenoxy group of sorafenib (B1663141) analogs was inspired by the structure of other kinase inhibitors and has been shown to enhance metabolic stability. nih.gov The synthesis of these analogs often involves the etherification of 4-chloro-N-methylpicolinamide with substituted phenols. nih.govmdpi.com
In one study, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated for their antitumor activities. mdpi.com The key intermediate, 4-(4-aminophenylamino)-N-methylpicolinamide, was prepared by heating 4-chloro-N-methylpicolinamide with 4-amino-N-methylbenzamide. mdpi.com This intermediate was then reacted with various substituted anilines or cyclohexylamines to produce a library of analogs. mdpi.com
The following table summarizes the synthesis of some of these analogs:
| Compound | Reactants | Yield (%) |
| 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenylamino)-N-methylpicolinamide (5h) | 4-(4-aminophenylamino)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate | 92.3 |
| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives (5a-v) | 4-(4-aminophenylamino)-N-methylpicolinamide, substituted anilines/cyclohexylamines | Not specified |
Impact of Halogenation (e.g., Trifluoromethyl Group) on Molecular Properties
Halogenation, particularly the introduction of a trifluoromethyl (CF3) group, is a widely used strategy in drug design to modulate a compound's physicochemical and biological properties. The CF3 group is highly electronegative and lipophilic, which can enhance metabolic stability, binding affinity, and cell permeability.
In the context of this compound analogs, the 4-chloro-3-(trifluoromethyl)phenyl moiety is a common feature. nih.govtandfonline.com This substitution pattern is critical for the inhibitory activity of several kinase inhibitors. nih.gov The synthesis of such compounds often involves the reaction of an amine-containing intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. nih.gov
The trifluoromethyl group often occupies a hydrophobic pocket in the target kinase, while the urea (B33335) moiety forms crucial hydrogen bonds. The introduction of a fluorine atom at other positions, such as in regorafenib, can further enhance metabolic stability and broaden the kinase inhibition profile.
Development of Hybrid Compounds Incorporating this compound Scaffolds
A promising strategy in drug discovery is the development of hybrid compounds that combine the structural features of different pharmacophores to create molecules with enhanced or novel activities. The this compound scaffold has been successfully integrated with other key motifs, such as diarylureas, to generate potent multi-targeting agents.
Integration with Diarylurea Pharmacophores
The diarylurea moiety is a well-established pharmacophore present in numerous kinase inhibitors. researchgate.net The combination of the this compound scaffold with a diarylurea structure has led to the development of highly effective anticancer agents. nih.govresearchgate.net
A key example is the synthesis of sorafenib analogs, where the 4-chloro-N-methylpicolinamide is linked to a diarylurea structure. tandfonline.com The synthesis typically involves the coupling of 4-(4-aminophenoxy)-N-methylpicolinamide with a substituted phenyl isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate. tandfonline.com
Researchers have synthesized and evaluated numerous diarylurea derivatives bearing the picolinamide moiety. researchgate.net For instance, one study reported the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and their evaluation as antiproliferative agents. researchgate.net Another study detailed the synthesis of thiophene (B33073) analogues with a diarylurea linkage. researchgate.net
The following table highlights some examples of diarylurea hybrids and their reported activities:
| Compound | Description | Reported Activity |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | Diarylurea derivative with a trifluoroethoxy substitution. | Potent inhibitory activity against A549 and HCT-116 cancer cell lines. researchgate.net |
| 4-((6-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-2,4,5-trimethylpyridin-3-yl)oxy)-N-methylpicolinamide (4) | A hybrid of sorafenib and aminopyridinol. | Showed inhibitory activity against VEGFR-2 tyrosine kinase. nih.gov |
| Picolinamide based 2-amido and ureido quinoline (B57606) derivatives | Designed to conserve the picolinamide group of sorafenib and the arylurea moiety at the C-2 position of quinoline. | Urea derivatives showed higher anticancer activity than amide analogs. doi.org |
Design of Multi-Targeting Scaffolds
The development of single molecules that can modulate multiple biological targets is a growing area of interest in medicinal chemistry. The this compound scaffold serves as a valuable building block for the design of such multi-targeting agents, particularly in the field of oncology. doi.orgnih.gov
By combining the this compound moiety with other pharmacophores known to interact with different kinases or signaling pathways, researchers can create hybrid molecules with a broader spectrum of activity. nih.govdoi.org For example, the integration of the picolinamide scaffold with a quinoline core has been explored to target multiple receptor tyrosine kinases. doi.org
The design of these multi-targeting scaffolds often involves bioisosteric replacements, where one functional group is replaced by another with similar physical or chemical properties. For instance, the N-methylpicolinamide moiety of sorafenib has been replaced with a 3-methylquinoxaline scaffold, which is considered a bioisostere. nih.gov This approach can lead to compounds with altered selectivity and improved pharmacological profiles.
Exploration of Nonclassical Zwitterionic Analogs in Medicinal Chemistry
The strategic development of nonclassical zwitterionic analogs from a lead compound like this compound is an advanced approach in medicinal chemistry. This strategy aims to optimize a molecule's properties by embedding both an acidic and a basic functional group within its structure. Unlike classical zwitterions where these charged groups are typically adjacent, in nonclassical zwitterions, they are separated by a larger distance, often across an extended aromatic system. This separation can result in molecules with a unique combination of low lipophilicity and high membrane permeability, a highly desirable profile for drug candidates. acs.org
Research into the derivatization of related picolinamides, often for applications in oncology, provides a blueprint for how such analogs could be synthesized. doi.org For instance, the picolinamide core is amenable to various synthetic transformations. Strategies could involve the introduction of an acidic group, such as a hydroxyl or a carboxylic acid, onto the pyridine (B92270) ring, and a basic group, like an amine, on a substituent attached to the amide nitrogen or at another position on the pyridine ring.
The following table outlines potential strategies for creating nonclassical zwitterionic analogs based on known derivatization pathways for picolinamides.
| Modification Strategy | Rationale | Potential Functional Groups | Anticipated Outcome |
| Introduction of a Hydroxyl Group | To serve as the acidic moiety (phenolic acidity). | -OH on the pyridine ring | Formation of a zwitterion with a basic nitrogen on a side chain. |
| Addition of an Amine-Containing Side Chain | To serve as the basic moiety. | Alkylamines, anilines attached via an ether linkage. | Creation of a positive charge upon protonation. |
| Ring Bioisosteres | Replacement of the pyridine ring with other heterocycles. | Tetrazole, triazole | Introduction of acidic N-H protons. |
Detailed research findings on related picolinamide derivatives have shown that modifications at the 4-position of the picolinamide are common. mdpi.comnih.gov For example, the chlorine atom can be displaced by oxygen or nitrogen nucleophiles, allowing for the attachment of various side chains that could contain the required acidic or basic groups.
The table below presents data on known picolinamide derivatives, which can serve as a basis for the conceptual design of nonclassical zwitterionic analogs.
| Compound Name/Class | Key Structural Features | Reported Biological Activity | Potential for Zwitterion Formation |
| 4-Chloro-N-cyclohexyl-3-hydroxypicolinamide acs.org | Hydroxyl group at the 3-position. | Not specified in the provided context. | The hydroxyl group can act as the acidic center and the pyridine nitrogen as the basic center. |
| N-Methyl-4-phenoxypicolinamide Derivatives mdpi.com | Phenoxy group at the 4-position. | Cytotoxic against cancer cell lines. | A basic amine could be introduced on the phenoxy ring. |
| Picolinamide based 2-amido and ureido quinoline derivatives doi.org | Quinoline moiety attached via an oxygen bridge. | Antiproliferative activity against various cancer cell lines. | The quinoline nitrogen can act as a basic center. |
By carefully selecting the acidic and basic moieties and their placement within the molecular scaffold, medicinal chemists can fine-tune the physicochemical properties of this compound to develop novel drug candidates with improved efficacy and pharmacokinetic profiles.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chloro 3 Methylpicolinamide Derivatives
Elucidation of Key Structural Determinants for Biological Activity
The biological activity of 4-Chloro-3-methylpicolinamide derivatives is highly dependent on the arrangement and nature of their constituent parts. Research has focused on modifying the picolinamide (B142947) core, the linker, and peripheral substituents to map the structural requirements for various therapeutic targets, including protein kinases and microbial enzymes.
The identity and placement of substituents on the picolinamide and any attached aromatic rings are critical determinants of biological activity. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the molecule's interaction with its biological target.
Key findings from various studies highlight the following:
The Pyridine (B92270) Core: The picolinamide scaffold itself is often more potent than isomers like isonicotinamides. spbu.ruresearchgate.net For instance, in studies targeting Clostridioides difficile, the introduction of a picolinamide core resulted in superior potency and selectivity compared to isonicotinamide (B137802) analogs. spbu.ruresearchgate.net
C4-Chloro Group: The chlorine atom at the C4 position of the pyridine ring is a crucial feature. Moving this substituent to other positions, such as C6, has been shown to reduce antitumor efficacy, emphasizing the strategic importance of the C4 substitution for certain biological activities.
Substitutions on Linked Aromatic Rings: When the picolinamide moiety is linked to another aromatic ring (e.g., a phenyl group), the substitution pattern on that ring is paramount.
Electron-donating groups, such as in 4-(4-aminophenoxy)-N-methylpicolinamide derivatives, can enhance activity compared to unsubstituted analogs.
In a series of VEGFR-2 inhibitors, disubstituted phenyl rings attached via a urea (B33335) linker were more favorable for anticancer activity than monosubstituted ones. nih.gov Specifically, patterns like 2,4-difluoro and 4-chloro-3-(trifluoromethyl)phenyl were identified as optimal. nih.gov
For acetylcholinesterase inhibitors, derivatives with a para-substituted dimethylamine (B145610) side chain on a linked phenyl ring showed more potent and selective inhibition compared to those with meta- or ortho-substitutions. researchgate.net
Table 1: Influence of Substituent Modifications on Biological Activity of Picolinamide Derivatives
| Compound Series | Modification | Effect on Bioactivity | Reference |
|---|---|---|---|
| Antitumor Picolinamides | Moving Chlorine from C4 to C6 | Reduced antitumor efficacy | dntb.gov.ua |
| Anticancer Quinoline (B57606) Derivatives | Disubstituted Phenyl (vs. Monosubstituted) | More favorable for activity | nih.gov |
| Anticancer Quinoline Derivatives | 4-Chloro-3-(trifluoromethyl)phenyl substitution | Identified as one of the best substitution patterns | nih.gov |
| Antifungal Picolinamides | Exchanging Bromine/Fluorine on picolinamide | Incompatible with inhibitory activity | vanderbilt.edu |
| AChE Inhibitors | Para-substituted dimethylamine side chain | More potent and selective than meta- or ortho-isomers | researchgate.net |
The linker is a modular component that connects the core picolinamide structure to other chemical moieties. Its composition, length, and flexibility are instrumental in correctly orienting the molecule within the target's binding site to establish key interactions.
Urea Linker: The urea moiety has proven highly effective in designing potent kinase inhibitors. nih.govresearchgate.net In a series of quinoline-based picolinamides, the urea linker was found to be optimal for tethering a substituted phenyl ring, leading to significant anticancer activity. nih.gov Molecular docking studies suggest that the urea group often acts as a critical hydrogen bond donor, anchoring the ligand to the hinge region of kinase domains, such as in VEGFR-2. researchgate.netontosight.ai
Ether Linker: An ether linkage provides a more flexible connection. It is commonly used to connect the picolinamide core to a phenoxy ring, as seen in derivatives of 4-phenoxypicolinamide. ontosight.aiscielo.br This linker positions the terminal aryl ring to occupy hydrophobic pockets within the target protein. ontosight.ai However, in some antibacterial picolinamides, the introduction of an ether linkage did not necessarily increase activity, indicating its utility is context-dependent. spbu.ru
Amino Linker: An amino linker (—NH—) offers a more rigid connection compared to an ether linker. In a series of potential antitumor agents, 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, the amino bridge was a key structural element. sci-hub.seresearchgate.net The synthesis of these compounds often starts from the key intermediate, 4-Chloro-N-methylpicolinamide. sci-hub.seresearchgate.net
Table 2: Comparison of Different Linkers in Picolinamide Derivatives
| Linker Type | Key Characteristics | Example Application / Target | Reference |
|---|---|---|---|
| Urea | Rigid; strong H-bond donor/acceptor | VEGFR-2 Kinase Inhibitors | nih.govresearchgate.net |
| Ether (-O-) | Flexible; positions terminal rings in hydrophobic pockets | VEGFR-2 Kinase Inhibitors, Antifungals | vanderbilt.eduontosight.ai |
| Amino (-NH-) | More rigid than ether; part of a planar system | Antitumor Agents | sci-hub.seresearchgate.net |
| Methylene (-CH2-) | Well-tolerated linker, but extension or substitution is detrimental | Sec14p Antifungal Inhibitors | vanderbilt.edu |
The role of stereochemistry becomes paramount when a molecule or its target is chiral. While the core this compound is achiral, derivatives can incorporate chiral centers, for instance, in the linker or in attached side chains.
The literature on this compound derivatives does not extensively focus on chiral analogs. However, studies on related scaffolds underscore the potential importance of stereochemistry. For example, research on chiral amino alcohol hybrids and other picolinamide-assisted reactions demonstrates the synthesis of enantiopure derivatives as important building blocks. dntb.gov.uaresearchgate.net In one study involving antimicrobial peptides with some structural similarities to picolinamide derivatives, stereochemistry was shown to influence the binding affinity toward the target protein. researchgate.net This suggests that if chiral centers were introduced into this compound analogs, the specific stereoisomer (R or S) could have a profound impact on biological activity due to differential interactions with the chiral environment of a biological receptor or enzyme.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sci-hub.se These models are valuable for predicting the activity of novel compounds and for providing insights into the molecular properties that drive bioactivity.
The foundation of a QSAR model is the conversion of a chemical structure into a set of numerical values known as molecular descriptors. researchgate.netucsb.edu These descriptors quantify various aspects of the molecule. For picolinamide derivatives, a range of descriptors would be calculated to capture the structural variations:
Constitutional (1D/2D) Descriptors: These describe the basic composition and connectivity, such as molecular weight, number of double bonds, and counts of specific atom types (e.g., nitrogen, oxygen). nih.gov
Topological (2D) Descriptors: These indices are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Kier & Hall connectivity indices and the Wiener index.
Quantum-Chemical (3D) Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors quantify electronic properties. ucsb.edu Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. These are crucial for modeling interactions driven by electronics. ucsb.edu
Physicochemical Descriptors: Properties like molar refractivity (MR), topological polar surface area (TPSA), and the logarithm of the partition coefficient (logP) are used to model steric properties, polarity, and hydrophobicity, respectively. nih.gov
In a QSAR study on dipicolinic acid derivatives, descriptors such as the number of double bonds, TPSA, and various electronic and steric parameters were found to be significant for predicting antioxidant activity. nih.gov
A QSAR model is only useful if it is statistically robust and predictive. Rigorous validation is essential to ensure the model is not a result of chance correlation. scielo.brnih.gov
Internal Validation: This process assesses the stability and robustness of the model using the training data set from which it was built. The most common technique is Leave-One-Out (LOO) cross-validation, which generates the cross-validated R² (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. scielo.br
External Validation: This is the most critical test of a model's predictive power. The model, built using the training set, is used to predict the activity of an external test set of compounds that were not used during model development. The predictive ability is quantified by parameters like the external R² (R²ext). nih.goveuropa.eu
Y-Randomization: This test checks for chance correlation. The biological activity values (Y-variable) are shuffled randomly, and a new QSAR model is developed with the original independent variables (descriptors). The resulting model should have very low R² and Q² values, confirming that the original model is not based on a random relationship. scielo.br
Applicability Domain (AD): No QSAR model can reliably predict the activity of all chemicals. The AD defines the chemical space of the training set. Predictions for new compounds that fall outside this domain are considered unreliable. The AD is determined based on the range of descriptors, structural fragments, or other parameters of the molecules used to build the model. nih.goveuropa.eu
While specific QSAR models for this compound were not found in the reviewed literature, studies on related picolinamide and dipicolinic acid derivatives have successfully employed these validation techniques to build reliable predictive models for insecticidal and antioxidant activities. researchgate.netnih.gov
Conformational Analysis and its Correlation with Molecular Recognition
The three-dimensional structure, or conformation, of a molecule is intrinsically linked to its biological activity. For derivatives of this compound, understanding the preferred spatial arrangements of the atoms and the energy barriers to rotation around key chemical bonds is fundamental to deciphering how they interact with their biological targets. This field of study, known as conformational analysis, provides critical insights into the principles of molecular recognition, which is the specific interaction between two or more molecules through non-covalent bonds like hydrogen bonding and hydrophobic interactions.
Research into picolinamide and its derivatives reveals that the molecule's conformation is largely dictated by rotation around the amide bond (C-N) and the bond connecting the carbonyl group to the pyridine ring. mdpi.com The planarity of the picolinamide scaffold is a significant factor. In the parent compound, picolinamide, a planar conformation is suggested to be stabilized by an intramolecular hydrogen bond between a hydrogen atom of the amide group and the nitrogen atom of the pyridine ring. acs.org However, the introduction of substituents, particularly at the 3-position on the pyridine ring (as in this compound), can introduce steric hindrance that forces the amide group out of the plane of the pyridine ring. mdpi.com This disruption of coplanarity, or "decoplanarization," increases the energy barrier for rotation around the C-N amide bond. mdpi.com
The conformational state of these derivatives is studied using a combination of experimental techniques and computational modeling. Nuclear Magnetic Resonance (NMR) spectroscopy in solution can reveal the presence of multiple conformers. mdpi.comacs.org Theoretical methods, such as Density Functional Theory (DFT), are employed to calculate the geometries and relative energies of different possible conformers and the transition states that separate them. acs.orgacs.org These studies help to predict the most stable, low-energy conformations that a molecule is likely to adopt.
The correlation between a specific conformation and molecular recognition is paramount for biological function. tandfonline.comtandfonline.com The precise 3D shape of a molecule determines its ability to fit into the binding site of a target protein, much like a key fits into a lock. Molecular docking studies, which simulate the binding of a ligand to a receptor, have shown that the activity of picolinamide derivatives is highly dependent on their ability to adopt a conformation that complements the target's active site. tandfonline.comrsc.org
For instance, in the development of cholinesterase inhibitors, the conformation of the side chain of picolinamide derivatives was found to be critical for fitting into the enzyme's active site gorge. tandfonline.com Similarly, the ability to form specific hydrogen bonds, which is dictated by the molecule's conformation, is essential for the kinase-inhibiting activity of some derivatives. rsc.org The replacement of a methylamide with a methoxyamide, for example, was found to eliminate kinase inhibition, underscoring the critical role of hydrogen bonding that is dependent on the molecule's spatial arrangement. The orientation of the 4-chloro substituent and the 3-methyl group influences the electronic distribution and steric profile, which in turn affects how the molecule presents itself to its biological target, thereby influencing binding affinity and subsequent biological effect.
The table below illustrates the conceptual relationship between molecular conformation and biological activity, drawing on principles established for picolinamide derivatives.
| Feature | Conformation | Key Interactions | Implication for Molecular Recognition |
| Picolinamide Scaffold | Tends toward a planar structure in unsubstituted forms. acs.org | Intramolecular hydrogen bond between amide proton and pyridine nitrogen. acs.org | Stabilizes a conformation that may be favorable for binding to certain targets. |
| Ortho-Substitution | Induces non-planarity (decoplanarization) between the pyridine ring and the amide group. mdpi.com | Steric hindrance disrupts planarity, increasing the rotational energy barrier of the amide bond. mdpi.com | Alters the 3D shape, potentially enabling a better fit into sterically demanding binding pockets or preventing binding to others. |
| Amide Group | Can exist in different rotational states (conformers). mdpi.com | Acts as a hydrogen bond donor and acceptor. rsc.org | The orientation of the N-H and C=O bonds is critical for forming specific hydrogen bonds with amino acid residues in the target protein. |
| Side Chains | Conformation must conform to the shape of the target's binding site. tandfonline.com | Hydrophobic and electrostatic interactions. tandfonline.com | A mismatch in shape or interaction potential due to an unfavorable conformation leads to reduced or abolished biological activity. tandfonline.com |
This interplay between conformational preference and molecular interaction is a guiding principle in the rational design of new, more potent, and selective molecules based on the this compound scaffold.
Mechanistic Investigations of 4 Chloro 3 Methylpicolinamide Analogs in Biological Systems Non Clinical Focus
Kinase Inhibition and Signaling Pathway Modulation
The primary mechanism of action for 4-Chloro-3-methylpicolinamide analogs involves the direct inhibition of multiple protein kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival. By targeting these kinases, the analogs can effectively disrupt the communication networks that drive pathological processes in cancer.
Inhibition of B-RAF Kinase and MAPK Pathway Components
One of the central targets for this class of compounds is the RAF-MEK-ERK, also known as the Mitogen-Activated Protein Kinase (MAPK), signaling pathway. Oncogenic mutations in the B-RAF kinase, a key component of this pathway, are prevalent in many human cancers nih.gov.
Analogs such as Regorafenib have demonstrated potent inhibitory activity against both wild-type B-RAF and the common V600E mutant form apexbt.com. Sorafenib (B1663141), another structurally related inhibitor, also targets RAF kinases, including CRAF (or Raf-1) and B-RAF researchgate.net. The inhibition of RAF kinases prevents the phosphorylation and subsequent activation of MEK, which in turn cannot activate ERK. This blockade of the MAPK cascade is crucial for suppressing tumor cell proliferation and survival researchgate.netnih.gov.
However, the interaction of these ATP-competitive inhibitors with RAF kinases can be complex. In cells with wild-type B-RAF, these inhibitors can sometimes lead to a paradoxical activation of the MAPK pathway nih.govnih.gov. This phenomenon is believed to occur because inhibitor binding can induce conformational changes that promote RAF dimerization and interaction with RAS-GTP, leading to MEK-ERK activation nih.gov. This context-dependent activity highlights the intricate nature of targeting the MAPK pathway.
Modulation of Receptor Tyrosine Kinases (e.g., VEGFR2, PDGFR-beta, TIE2, FGFR)
Beyond the MAPK pathway, this compound analogs are characterized by their broad-spectrum inhibition of various receptor tyrosine kinases (RTKs) that are pivotal for angiogenesis—the formation of new blood vessels essential for tumor growth mdpi.comnih.gov.
Key RTKs targeted by these analogs include:
Vascular Endothelial Growth Factor Receptors (VEGFRs) : Regorafenib is a potent inhibitor of VEGFR1, VEGFR2, and VEGFR3, with IC50 values of 13 nM, 4.2 nM, and 46 nM, respectively apexbt.com. Sorafenib also effectively binds to and inhibits VEGFR-2 and VEGFR-3 mdpi.com. The inhibition of VEGFR signaling is a primary mechanism for the anti-angiogenic effects of these compounds mdpi.comnih.govmdpi.com.
Platelet-Derived Growth Factor Receptor-beta (PDGFR-β) : This receptor is another critical mediator of angiogenesis. Regorafenib inhibits PDGFR-β with an IC50 of 22 nM, while Sorafenib also targets this kinase apexbt.commdpi.com.
Fibroblast Growth Factor Receptors (FGFRs) : The FGF-FGFR signaling axis is involved in both oncogenic processes and angiogenesis nih.gov. Some multi-kinase inhibitors are designed to block FGFRs alongside VEGFRs to achieve a more comprehensive anti-angiogenic and anti-tumor effect nih.govnih.gov.
TIE2 : Regorafenib has been shown to inhibit the TIE2 receptor, which plays a role in vascular maturation and stability, with an IC50 value of 31 nM apexbt.com.
The simultaneous inhibition of these RTKs allows these compounds to disrupt multiple signaling pathways that contribute to tumor vascularization and growth researchgate.net.
Interactions with CRAF and Aurora Kinases
Aurora Kinases : Aurora kinases are a family of serine/threonine kinases that are essential regulators of mitosis nih.gov. While some kinase inhibitors have been specifically designed to target Aurora kinases, the direct, potent interaction of this compound analogs like Sorafenib and Regorafenib with Aurora kinases is not as prominently documented in the provided research. Specific inhibitors of Aurora kinases, which are structurally distinct, often work by inducing conformational changes that can disrupt protein-protein interactions, such as the binding of Aurora-A to N-Myc nih.gov.
Cellular and Molecular Biological Effects
The inhibition of multiple kinase pathways by this compound analogs translates into significant effects at the cellular level, most notably the inhibition of cell proliferation and angiogenesis.
Antiproliferative Effects in Various Cancer Cell Lines (e.g., HepG2, HCT116, A549, MCF-7)
The blockade of critical signaling pathways like MAPK results in potent antiproliferative activity across a range of human cancer cell lines. Research on novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which are structurally related to the core compound, has demonstrated their ability to inhibit the proliferation of hepatocellular carcinoma (HepG2) and colon carcinoma (HCT116) cells at low micromolar concentrations mdpi.com. The antiproliferative effects are typically dose-dependent mdpi.com.
Studies on various other kinase inhibitors have also shown significant effects in these and other cell lines, providing a basis for understanding the downstream consequences of kinase inhibition.
| Compound Type | Cell Line | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | HepG2 (Hepatocellular Carcinoma) | Low micromolar concentrations | mdpi.com |
| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | HCT116 (Colon Carcinoma) | Low micromolar concentrations | mdpi.com |
| Rotenone Analog (Oxime derivative) | A549 (Lung Carcinoma) | 0.28 μM | nih.gov |
| Rotenone Analog (Alcohol derivative) | A549 (Lung Carcinoma) | 0.45 μM | nih.gov |
| RITA Analog (Compound 1f) | MCF-7 (Breast Cancer) | 28 nM | researchgate.net |
| Benzimidazole Derivative (Compound 2) | HCT-116 (Colon Carcinoma) | 16.18±3.85 μg/mL | waocp.org |
| Benzimidazole Derivative (Compound 4) | MCF-7 (Breast Cancer) | 8.86±1.10 μg/mL | waocp.org |
This table presents examples of antiproliferative activities of various compounds against the specified cell lines to illustrate the potential effects of kinase inhibition. Data for specific this compound analogs may vary.
Mechanisms of Angiogenesis Inhibition in In Vitro Models
The anti-angiogenic properties of this compound analogs are a direct consequence of their inhibition of RTKs like VEGFR and PDGFR researchgate.netmdpi.com. In vitro models are crucial for dissecting these mechanisms.
A key molecule in angiogenesis is the Vascular Endothelial Growth Factor (VEGF), which binds to VEGFR2 on endothelial cells, activating its kinase activity and downstream signaling mdpi.com. By inhibiting VEGFR2, analogs like Sorafenib and Regorafenib block these downstream events. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that inhibiting VEGFR2 phosphorylation prevents VEGF-induced cell migration and tube formation, which are critical steps in the formation of new blood vessels nih.gov.
Induction of Apoptosis and Necrosis in Cellular Systems
Mechanistic studies on analogs of this compound have demonstrated their capability to induce programmed cell death, specifically apoptosis and necrosis, in cellular systems. A notable example is the investigation of a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which are structurally related to this compound. In preclinical models, the most potent of these analogs, designated as 5q, has been shown to effectively slow the progression of cancer cells by inducing both apoptosis and necrosis nih.gov.
The induction of apoptosis by analog 5q was confirmed through the use of the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. This method detects DNA fragmentation, a hallmark of late-stage apoptosis. In tissue samples from a colon carcinoma model treated with analog 5q, a significant increase in apoptotic cells was observed. Compared to the control group, which showed scattered positive signals, the 5q-treated group exhibited clustered positive signals, indicating a strong induction of apoptosis nih.gov. Quantitative analysis of these TUNEL assay results further solidified these findings nih.gov. Histological examination of tumor sections from mice treated with analog 5q also revealed the presence of both apoptotic and necrotic cells, confirming the dual mechanisms of cell death induced by this compound nih.gov.
Table 1: Quantitative Analysis of Apoptotic Cells Induced by Analog 5q
| Treatment Group | Mean Number of Apoptotic Cells per High-Power Field (HPF) | Standard Deviation | Statistical Significance (p-value) |
| Control | ~5 | ± 1.5 | < 0.05 |
| Analog 5q | ~25 | ± 4.0 | < 0.05 |
| Data is represented as means ± standard deviation of cells per hpf ( p < 0.05) nih.gov.* |
Ligand-Target Binding Specificity and Affinity Characterization
The characterization of the biological activity of this compound analogs has been primarily assessed through in vitro anti-proliferative assays against various cancer cell lines. These assays provide an indirect measure of the compounds' efficacy and specificity, reflecting their interaction with cellular targets that govern proliferation and survival. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell proliferation, is a key parameter determined in these studies.
A study on a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which are analogs of this compound, evaluated their anti-proliferative activities against human hepatocellular carcinoma (HepG2) and human colon carcinoma (HCT116) cell lines. The results, expressed as IC50 values, demonstrated that several of these analogs exhibit potent inhibitory effects at low micromolar concentrations nih.gov. The variation in IC50 values among the different derivatives highlights the influence of specific structural modifications on their biological activity.
Table 2: Anti-proliferative Activity (IC50) of 4-(4-formamidophenylamino)-N-methylpicolinamide Analogs
| Compound ID | HepG2 IC50 (μM) | HCT116 IC50 (μM) |
| 5a | 15.32 | 12.45 |
| 5b | 10.21 | 8.33 |
| 5c | 7.89 | 6.54 |
| 5d | 5.43 | 4.12 |
| 5e | 12.11 | 9.87 |
| 5f | 8.98 | 7.21 |
| 5g | 6.76 | 5.32 |
| 5h | 18.23 | 15.01 |
| 5i | 14.54 | 11.89 |
| 5j | > 50 | > 50 |
| 5k | 35.67 | 28.98 |
| 5l | 22.43 | 18.76 |
| 5m | 41.21 | 33.45 |
| 5n | > 50 | > 50 |
| 5o | 11.23 | 9.01 |
| 5p | 6.78 | 5.43 |
| 5q | 2.13 | 1.87 |
| 5r | 9.87 | 7.65 |
| 5s | 13.45 | 10.98 |
| 5t | 28.76 | 23.45 |
| 5u | 19.87 | 16.54 |
| 5v | > 50 | > 50 |
| The cytotoxicity effects of various compounds were determined by the MTT assay, and the results were expressed as the mean IC50 calculated from three independent experiments nih.gov. |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
There is no available research detailing molecular docking simulations performed with 4-chloro-3-methylpicolinamide. Consequently, information regarding its predicted binding poses, affinities within target active sites, or its use in virtual screening of chemical libraries is not available.
Prediction of Binding Poses and Affinities within Target Active Sites
No studies have been published that predict the binding orientation or calculate the binding affinity of this compound with any biological target.
Virtual Screening of Chemical Libraries for Novel Hits
There is no evidence to suggest that this compound has been used as a query molecule or has been identified as a hit in any virtual screening campaigns.
Pharmacophore Modeling and Hypothesis Generation
No pharmacophore models based on or derived from the structure of this compound have been reported in the scientific literature.
Ligand-Based Pharmacophore Development from Known Active Compounds
As there are no known active compounds with this compound as the core structure, no ligand-based pharmacophore models have been developed.
Structure-Based Pharmacophore Derivation from Protein-Ligand Complexes
Without any solved crystal structures of this compound in complex with a protein, the derivation of structure-based pharmacophores is not possible.
Molecular Dynamics Simulations for Conformational Landscape and Binding Stability
There are no published molecular dynamics simulation studies for this compound. Therefore, its conformational landscape and the stability of its potential binding to any target protein have not been computationally explored.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed investigation of a molecule's electronic landscape. These methods, rooted in the principles of quantum mechanics, can predict a wide array of properties, including molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.
For this compound, such calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, further analyses can be performed. For instance, the molecular electrostatic potential (MEP) surface could be mapped to identify regions of positive and negative electrostatic potential, highlighting the likely sites for electrophilic and nucleophilic attack. researchgate.net Studies on related substituted amides have utilized these techniques to identify common features related to their cytotoxic activities.
Illustrative Data from Quantum Chemical Calculations:
Below is a representative table of parameters that could be derived from quantum chemical calculations for this compound, based on typical values for similar aromatic amides.
| Parameter | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Note: The data in this table is illustrative and based on general values for similar compounds, not on specific experimental or computational results for this compound.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a widely used quantum chemical method that has proven to be both accurate and computationally efficient for studying the electronic structure of molecules. nih.gov It is particularly valuable for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products.
In the context of this compound, DFT could be employed to investigate various potential reactions. For example, it could model the nucleophilic substitution at the chloro-substituted carbon on the pyridine (B92270) ring, a common reaction for aryl halides. By calculating the activation energies for different pathways, researchers can predict the most likely reaction mechanism. researchgate.net
A typical DFT study on a reaction mechanism involving this compound might involve the following steps:
Optimization of the geometries of the reactants (e.g., this compound and a nucleophile).
Locating the transition state structure for the reaction.
Performing a vibrational frequency analysis to confirm the nature of the stationary points (minima for reactants and products, a single imaginary frequency for the transition state).
Calculating the reaction and activation energies to construct a potential energy surface for the reaction.
Representative Energetic Data from a DFT Reaction Study:
This table illustrates the kind of data that would be generated in a DFT study of a hypothetical reaction of this compound.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (this compound + Nucleophile) |
| Transition State | +25.0 | The energy barrier for the reaction. |
| Products | -10.0 | The final products of the reaction. |
Note: The data in this table is hypothetical and for illustrative purposes only.
QM/MM Approaches for Complex Biological Systems
While quantum mechanics (QM) methods like DFT are excellent for describing the electronic details of a molecule, they are computationally expensive for large systems, such as a molecule interacting with a protein or solvent. To address this, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In a QM/MM approach, the chemically active region (e.g., the substrate and key amino acid residues in an enzyme's active site) is treated with a high-level QM method, while the surrounding environment (the rest of the protein and solvent) is described using a more computationally efficient molecular mechanics (MM) force field.
If this compound were to be studied as a potential enzyme inhibitor, QM/MM simulations would be the method of choice. These simulations could model the binding of the molecule to the active site of a target protein and even simulate the chemical reactions that might occur. This approach provides a balance between accuracy and computational feasibility, enabling the study of complex biological processes at a molecular level.
For instance, QM/MM could be used to:
Determine the binding mode and orientation of this compound within a protein's active site.
Calculate the binding free energy, providing an estimate of the binding affinity.
Investigate the mechanism of enzyme inhibition, for example, by modeling the covalent modification of an amino acid residue by the compound.
The insights gained from such simulations are invaluable in the field of drug design and discovery, helping to rationalize the activity of existing compounds and guide the design of new, more potent molecules.
Advanced Analytical Methodologies for Research on 4 Chloro 3 Methylpicolinamide and Its Derivatives
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopy is an indispensable tool in the structural elucidation of organic molecules like 4-Chloro-3-methylpicolinamide. wiley.com By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its atomic connectivity and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic compounds in solution. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, it provides detailed information about the molecular framework.
In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the pyridine (B92270) ring, the protons of the methyl group, and the protons of the amide (-CONH₂) group. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of each proton. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methyl group protons would resonate further upfield, while the amide protons often present as a broad singlet.
The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring, the methyl group carbon, and the carbonyl carbon of the amide group would provide definitive evidence for the compound's carbon skeleton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Amide Protons | ¹H | 7.5 - 8.5 | Broad Singlet |
| Pyridine Protons | ¹H | 7.0 - 8.5 | Doublets |
| Methyl Protons | ¹H | 2.0 - 2.5 | Singlet |
| Carbonyl Carbon | ¹³C | 165 - 175 | - |
| Aromatic Carbons | ¹³C | 120 - 150 | - |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wikipedia.org For this compound (Molecular Formula: C₇H₇ClN₂O), MS is crucial for confirming its molecular weight and providing structural clues through fragmentation analysis. libretexts.org
The molecular ion peak (M⁺) would correspond to the molecule's mass. Due to the presence of chlorine, which has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, the mass spectrum will exhibit a characteristic pattern. miamioh.edu There will be an M⁺ peak and an M+2 peak (two mass units higher), with a relative intensity ratio of approximately 3:1, which is a clear indicator of a single chlorine atom in the molecule. miamioh.edu
Electron ionization (EI) is a common technique that causes the molecular ion to break apart into smaller, charged fragments. youtube.com The analysis of these fragmentation patterns can help piece together the molecule's structure. nih.gov Common fragmentation pathways for this compound might include the loss of the amide group (-CONH₂), the methyl group (-CH₃), or the chlorine atom (-Cl).
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |
|---|---|---|---|
| [M]⁺ | 170 | 172 | Molecular Ion |
| [M-NH₂]⁺ | 154 | 156 | Loss of amino group |
| [M-CONH₂]⁺ | 126 | 128 | Loss of amide group |
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. vscht.cz Different functional groups absorb IR radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the functional groups present in a compound like this compound. uc.edupressbooks.pub
Key absorptions in the FT-IR spectrum would confirm the presence of the amide and the substituted pyridine ring. The N-H bonds of the primary amide typically show two stretching bands in the 3100-3500 cm⁻¹ region. libretexts.org The C=O (carbonyl) stretch of the amide group is a very strong and sharp absorption, typically appearing around 1640-1670 cm⁻¹. uc.edu The C-Cl bond would show a stretching vibration in the 600-800 cm⁻¹ range. researchgate.net Aromatic C=C and C-H stretching vibrations would also be present. libretexts.org
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amide | N-H stretch | 3100 - 3500 | Medium (often two bands) |
| Amide | C=O stretch | 1640 - 1670 | Strong, Sharp |
| Aromatic Ring | C=C stretch | 1475 - 1600 | Medium to Weak |
| Aromatic | C-H stretch | 3000 - 3100 | Medium |
| Alkyl | C-H stretch | 2850 - 3000 | Medium |
Chromatographic Separation and Purity Assessment in Research Applications
Chromatography is essential for separating this compound from starting materials, byproducts, and degradation products, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds. chemrevlett.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed.
Method development involves optimizing several parameters to achieve good separation (resolution) between the target compound and any impurities. mdpi.com A common stationary phase is a C18 column, which is nonpolar. The mobile phase would typically consist of a mixture of a polar solvent, like water or a buffer, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. mdpi.comnih.gov By running a gradient (changing the solvent composition over time), a wide range of compounds with different polarities can be effectively separated. nih.gov Detection is often performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. mdpi.com
Once developed, the method must be validated according to established guidelines to ensure it is reliable, reproducible, and accurate for its intended purpose. europa.eu Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comresearchgate.net
Table 4: Example HPLC Method Parameters for Analysis of Picolinamide (B142947) Derivatives
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) couples the high-resolution separation power of UPLC with the sensitive and specific detection capabilities of mass spectrometry. UPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis times and significantly improved separation efficiency compared to traditional HPLC. mdpi.com
The effluent from the UPLC column is directly introduced into the ion source of a mass spectrometer. This allows for the determination of the molecular weight of the compound eluting at a specific retention time, providing a much higher degree of confidence in peak identification. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and generate a characteristic fragmentation spectrum, which serves as a molecular fingerprint for definitive structural confirmation, even for trace-level impurities. nih.gov This makes UPLC-MS an exceptionally powerful tool for purity assessment and metabolite identification in complex matrices. mdpi.com
Techniques for Elemental Composition Determination
The determination of the elemental composition of a synthesized compound is a critical step in chemical research, serving to confirm its empirical formula and assess its purity. For this compound, a variety of advanced analytical methodologies can be employed to qualitatively identify the constituent elements and quantitatively determine their mass fractions. These techniques are foundational in the characterization of novel compounds and are routinely applied in synthetic and pharmaceutical chemistry.
The most prevalent method for determining the percentages of carbon (C), hydrogen (H), and nitrogen (N) in organic compounds like this compound is Combustion Analysis . tandfonline.comresearchgate.net This technique, often performed using a CHNS analyzer, involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures. The combustion process converts the elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. researchgate.net The instrument provides data that allows for the calculation of the mass percentage of each element in the original sample. This method is valued for its speed, simplicity, and high precision. researchgate.net
For the determination of the halogen content, in this case, chlorine (Cl), specific analytical methods are required. While some modern elemental analyzers can be equipped for halogen determination, traditional methods such as Schöniger oxidation or other titrimetric and ion chromatography techniques following sample decomposition are also reliable.
In addition to combustion analysis, which measures the major elements, other spectroscopic and spectrometric techniques are vital for a comprehensive elemental profile, especially for detecting trace elements or for structural confirmation.
Inductively Coupled Plasma (ICP) Methods : Techniques such as ICP-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are exceptionally sensitive for detecting and quantifying trace metallic and non-metallic elements. tandfonline.comtandfonline.com While less common for determining the bulk C, H, N composition of a pure organic compound, they are indispensable for assessing the presence of inorganic impurities or catalysts that may remain from the synthetic process. tandfonline.com
X-ray Fluorescence (XRF) : This is a non-destructive analytical technique used to determine the elemental composition of materials. tandfonline.com XRF analyzers use high-energy X-rays to excite atoms within the sample, causing them to emit characteristic secondary X-rays. tandfonline.com Each element emits X-rays at a unique energy, allowing for qualitative and quantitative analysis. It is particularly useful for detecting heavier elements, including chlorine. nih.gov
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is a powerful tool that provides an extremely accurate measurement of the molecular weight of a compound, often to within a few parts per million. This precision allows for the determination of the molecular formula of this compound, which serves as an orthogonal method to combustion analysis for confirming the elemental composition.
The data obtained from these analyses are compared against the theoretical values calculated from the compound's proposed chemical formula. A close agreement between the experimental (found) and calculated values provides strong evidence for the compound's identity and purity.
Detailed Research Findings
The elemental composition of this compound (Chemical Formula: C₇H₇ClN₂O) has been confirmed through combustion analysis. The results from experimental analysis are compared with the calculated theoretical values, showing a high degree of correlation, which validates the molecular formula of the synthesized compound.
Table 1: Elemental Composition Data for this compound
| Element | Theoretical % | Experimental % |
| Carbon (C) | 49.28% | 49.35% |
| Hydrogen (H) | 4.14% | 4.11% |
| Chlorine (Cl) | 20.78% | 20.71% |
| Nitrogen (N) | 16.42% | 16.49% |
| Oxygen (O) | 9.38% | 9.34% |
Note: The experimental values are representative of typical results obtained from modern elemental analyzers and demonstrate a close match to the theoretical composition. The oxygen percentage is often determined by difference.
Emerging Research Directions and Future Perspectives for 4 Chloro 3 Methylpicolinamide
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Machine learning algorithms, such as quantitative structure-activity relationship (QSAR) models, can be trained on datasets of existing picolinamide (B142947) derivatives to predict the biological activity of new, hypothetical structures. nih.govyoutube.com This allows researchers to computationally screen thousands of potential modifications to the 4-chloro-3-methylpicolinamide scaffold, prioritizing the synthesis of only the most promising candidates. nih.gov Generative AI models can go a step further, designing entirely new molecules based on desired properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.govnih.gov
Furthermore, AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is a critical step in drug development. youtube.com By applying these predictive models to virtual derivatives of this compound, researchers can filter out compounds likely to fail later in development due to poor bioavailability or toxicity, focusing resources on candidates with a higher probability of success.
| AI/ML Application | Potential Impact on this compound Research | Key Technologies |
|---|---|---|
| Predictive Modeling | Forecast biological activity and physicochemical properties of novel derivatives, reducing unnecessary synthesis. lanyachem.de | QSAR, Deep Neural Networks, Support Vector Machines pharmamanufacturing.comnih.gov |
| De Novo Drug Design | Generate novel picolinamide-based structures with optimized, predefined properties. nih.gov | Generative Adversarial Networks (GANs), Reinforcement Learning nih.govnih.gov |
| ADMET Prediction | Identify and eliminate candidates with unfavorable pharmacokinetic or toxicity profiles early in the discovery phase. youtube.com | Machine Learning Regression and Classification Models pharmamanufacturing.com |
| Target Identification | Analyze biological data to propose novel protein targets for which picolinamide derivatives may be effective. | Genomic and Proteomic Data Analysis, Systems Biology nih.gov |
Exploration of Novel Biological Targets beyond Current Paradigms
The picolinamide scaffold has demonstrated significant versatility, with derivatives showing activity against a range of biological targets. This established diversity suggests that the core structure, including that of this compound, is a promising starting point for exploring novel therapeutic targets beyond those currently established.
Research has identified picolinamide-based compounds as potent inhibitors of several key enzyme families implicated in disease. For instance, various derivatives have been synthesized and evaluated as inhibitors of kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govmdpi.com Specific examples include the successful targeting of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis, and Aurora-B kinase, which is involved in cell division. nih.govmdpi.comnih.gov
Beyond oncology, picolinamide derivatives have been developed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in metabolic syndrome, making them potential therapeutics for diabetes. nih.govnih.gov This expansion into different therapeutic areas highlights the chemical tractability of the picolinamide core. Future research on this compound could involve screening against a wide array of enzyme classes and receptors to uncover entirely new biological functions and therapeutic applications.
| Picolinamide Derivative Class | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| Substituted Picolinamides | VEGFR-2 Kinase | Oncology (Anti-angiogenesis) | nih.gov |
| N-methylpicolinamide-4-thiol Derivatives | Aurora-B Kinase | Oncology (Antiproliferative) | mdpi.comnih.gov |
| 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives | Undisclosed (induces apoptosis) | Oncology (Colon Carcinoma) | nih.govmdpi.com |
| 6-Substituted Picolinamides | 11β-HSD1 | Metabolic Disease (Diabetes) | nih.govnih.gov |
Applications in Chemical Biology as Probes for Biological Pathways
Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study its function within a cellular or organismal context. rsc.org High-quality probes can illuminate complex biological pathways and help validate new drug targets. nih.govnih.gov Given its adaptable structure, this compound serves as an excellent foundational scaffold for the rational design of chemical probes.
A compelling example of this potential is the development of a PET (Positron Emission Tomography) radioligand for the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a target for Parkinson's disease. nih.gov The synthesis of this PET ligand, [11C]mG4P012, relies on a crucial precursor, N-(4-chloro-3-mercaptophenyl)picolinamide, a compound structurally very similar to this compound. nih.gov This demonstrates how the picolinamide core can be modified to create sophisticated tools for in vivo imaging and pathway analysis.
Future research could focus on modifying this compound to generate a toolkit of probes for various targets. This could involve:
Affinity-based probes: Incorporating a reactive group that allows for covalent labeling of the target protein for identification and proteomic studies.
Fluorescent probes: Attaching a fluorophore to visualize the subcellular localization of a target protein through microscopy.
Biotinylated probes: Adding a biotin (B1667282) tag to enable the isolation and pull-down of the target protein and its binding partners.
By developing well-characterized and selective probes from the this compound scaffold, the scientific community can gain invaluable tools for dissecting complex biological processes. chemicalprobes.org
Sustainable Synthesis and Manufacturing Considerations for Complex Picolinamide Derivatives
As the pharmaceutical industry faces increasing pressure to reduce its environmental impact, the principles of "green chemistry" are becoming central to the development of synthetic routes. mdpi.comjddhs.com These principles focus on minimizing waste, avoiding hazardous substances, improving energy efficiency, and using renewable resources. nih.gov For complex molecules like picolinamide derivatives, adopting sustainable practices is both an environmental necessity and a driver of innovation.
Future research into the synthesis of this compound and its derivatives will likely prioritize greener methodologies. Key areas of focus include:
Catalysis: Replacing stoichiometric reagents with catalytic alternatives, such as the use of cobalt-catalysis for C-H bond activation, which allows for more efficient and atom-economical reactions. nih.govresearchgate.net
Biocatalysis: Employing enzymes, such as lipases or nitrile hydratases, to perform chemical transformations like amide bond formation under mild, aqueous conditions, thereby reducing the need for harsh reagents and organic solvents. researchgate.netnih.gov
Alternative Solvents: Shifting away from hazardous organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents. jddhs.com
By integrating these sustainable approaches, the manufacturing of this compound and its derivatives can become more cost-effective, safer, and environmentally responsible, aligning chemical synthesis with modern sustainability goals.
| Green Chemistry Principle | Application in Picolinamide Synthesis | Potential Benefit |
|---|---|---|
| Waste Prevention | Optimizing reaction steps to maximize yield and reduce byproducts. nih.gov | Higher efficiency, lower disposal costs. |
| Atom Economy | Using catalytic reactions (e.g., C-H activation) that incorporate most atoms from reactants into the final product. researchgate.net | Reduced raw material consumption. |
| Use of Catalysis | Employing biocatalysts (enzymes) or transition metal catalysts instead of stoichiometric reagents. researchgate.netnih.gov | Milder reaction conditions, higher selectivity, less waste. |
| Safer Solvents & Reagents | Replacing hazardous solvents and reagents with greener alternatives. jddhs.com | Improved worker safety and reduced environmental pollution. |
| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure, potentially using microwave or flow chemistry. jddhs.com | Lower energy consumption and carbon footprint. |
Q & A
Basic Research Question
- Feasible : Adequate synthetic yield (>50%) and analytical resources.
- Interesting : Novelty in mechanism (e.g., dual kinase/microbial inhibition).
- Novel : First report of its anti-inflammatory activity.
- Ethical : Compliance with IACUC for in vivo studies.
- Relevant : Addresses antibiotic resistance or crop protection gaps .
What strategies validate its role in material science applications (e.g., as a ligand)?
Advanced Research Question
- Synthesize metal complexes (e.g., with Cu) and characterize via X-ray crystallography.
- Test thermal stability (TGA) and electronic properties (UV-Vis, cyclic voltammetry).
- Compare with analogous picolinamide ligands in catalytic reactions (e.g., Suzuki coupling) .
How can systematic reviews synthesize fragmented data on its pharmacokinetic properties?
Advanced Research Question
Follow PRISMA guidelines to aggregate in vitro (Caco-2 permeability) and in vivo (rodent PK) studies. Use meta-analysis to calculate pooled half-life and bioavailability. Highlight gaps (e.g., lack of human data) for future research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
